molecular formula C29H27N3O5S B2428072 2-(((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one CAS No. 1114646-66-0

2-(((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one

Cat. No. B2428072
CAS RN: 1114646-66-0
M. Wt: 529.61
InChI Key: QFZNEQNQCUEWSD-UHFFFAOYSA-N
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Description

2-(((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C29H27N3O5S and its molecular weight is 529.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Quinazolinones are known for their diverse biological activities, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial activities. For instance, certain quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties, showing moderate to potent activities compared to reference standards like diclofenac sodium (Alagarsamy et al., 2011).

Antioxidant Properties

  • Some quinazolin-4(3H)-one derivatives have been synthesized and assessed for their antioxidant activities. Research indicates that certain substituents on the quinazolinone ring can significantly enhance antioxidant properties, highlighting the structure–activity relationship crucial for designing potent antioxidants (Mravljak et al., 2021).

Anticancer and Tubulin Polymerization Inhibition

  • Quinazolinones have also been explored for their anticancer properties, particularly as tubulin polymerization inhibitors. Some derivatives exhibit potent anticancer activity across various cancer cell lines, along with significant inhibitory effects on tubulin assembly, suggesting their potential as therapeutic agents in cancer treatment (Driowya et al., 2016).

H1-Antihistaminic Agents

  • The H1-antihistaminic activity of certain quinazolinone derivatives has been evaluated, with some compounds offering protection against histamine-induced bronchospasm in animal models. These findings suggest the potential for developing new classes of H1-antihistaminic agents (Alagarsamy et al., 2009).

properties

IUPAC Name

2-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O5S/c1-5-36-25-15-10-19(16-26(25)35-4)27-30-24(18(2)37-27)17-38-29-31-23-9-7-6-8-22(23)28(33)32(29)20-11-13-21(34-3)14-12-20/h6-16H,5,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZNEQNQCUEWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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